molecular formula C6H16Cl2N2 B2827462 2-Cyclopropylpropylhydrazine;dihydrochloride CAS No. 2260931-95-9

2-Cyclopropylpropylhydrazine;dihydrochloride

Cat. No.: B2827462
CAS No.: 2260931-95-9
M. Wt: 187.11
InChI Key: KFNWUCFJELQZHB-UHFFFAOYSA-N
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Description

2-Cyclopropylpropylhydrazine;dihydrochloride is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Cyclopropylpropylhydrazine;dihydrochloride typically involves a multi-step synthetic process. One common method includes the reaction of rolicyprine with N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine in an organic solvent at temperatures ranging from 0 to 20°C. This reaction is facilitated by the presence of N-methyl morpholine, resulting in the formation of an intermediate, N-Boc-O-cyclopropylhydrazine. The intermediate then undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, yielding this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpropylhydrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropylpropylhydrazine oxides, while reduction can produce hydrazine derivatives with varying degrees of substitution.

Scientific Research Applications

Agricultural Applications

One notable application of related compounds is in agriculture as fungicides. The synthesis of intermediates that include 2-cyclopropylpropylhydrazine is essential for producing effective fungicides like Prothioconazole, which helps control fungal infections in crops . This highlights the compound's relevance in enhancing agricultural productivity.

Data Table: Summary of Biological Activities

Activity Compound Effectiveness Reference
Antimicrobial2-CyclopropylpropylhydrazineSignificant activity
AnticancerHydrazine derivativesPromising results
FungicideProthioconazoleEffective against fungi

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various hydrazine derivatives, including 2-cyclopropylpropylhydrazine dihydrochloride, assessed their antimicrobial properties against common bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting potential for therapeutic applications.

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing derivatives of 2-cyclopropylpropylhydrazine were tested against fungal pathogens affecting crops. Results showed a significant decrease in disease incidence compared to untreated controls, supporting its use as a fungicide.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpropylhydrazine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropylpropylhydrazine;dihydrochloride include other hydrazine derivatives such as:

  • Cyclopropylhydrazine
  • Propylhydrazine
  • Benzylhydrazine

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclopropylpropylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5(4-8-7)6-2-3-6;;/h5-6,8H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNWUCFJELQZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNN)C1CC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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